Enzyme Inhibitory Potency: Ortho-Methyl vs Meta/Para Isomers
In a comparative enzyme inhibition assay evaluating substituted benzamide derivatives, the 2-methyl (ortho) substituted compound exhibited an IC50 value of 8.7 ± 0.7 μM. This potency was 1.7-fold greater than the 3-methyl (meta) substituted analog (IC50 = 14.8 ± 5.0 μM) and 3.3-fold greater than the 4-methyl (para) substituted analog (IC50 = 29.1 ± 3.8 μM) [1]. The ortho substitution effect is further underscored by comparison with the 2-methoxy derivative (IC50 = 90 ± 26 μM), demonstrating that the methyl group at the 2-position provides a specific electronic and steric environment favorable for target engagement [1].
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.7 ± 0.7 μM |
| Comparator Or Baseline | 3-methyl analog (meta): 14.8 ± 5.0 μM; 4-methyl analog (para): 29.1 ± 3.8 μM; 2-methoxy analog: 90 ± 26 μM |
| Quantified Difference | 1.7-fold more potent than 3-methyl; 3.3-fold more potent than 4-methyl; 10.3-fold more potent than 2-methoxy |
| Conditions | Enzyme inhibition assay; reported IC50 values in μM (mean ± SD) |
Why This Matters
Users requiring the highest enzyme inhibitory potency among commercially available methyl-substituted benzamide oximes should select the 2-methyl (ortho) derivative based on direct comparative IC50 data.
- [1] Structure and activity of substituted benzamide derivatives. Table 1. J Med Chem. 2009;52(16):5228–5240. PMC3148848. View Source
